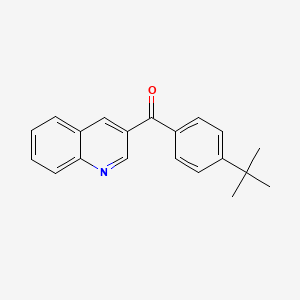

(4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-20(2,3)17-10-8-14(9-11-17)19(22)16-12-15-6-4-5-7-18(15)21-13-16/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUHVXQGYCYEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 4 Tert Butyl Phenyl Quinolin 3 Yl Methanone

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of (4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone and understanding its vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

In ¹H NMR spectra of similar compounds, the protons on the quinoline (B57606) ring typically appear in the aromatic region (δ 7.5–9.5 ppm). mdpi.com The proton at the C2 position of the quinoline ring is characteristically deshielded and appears as a doublet at a high chemical shift, often above δ 9.0 ppm. mdpi.com The protons of the tert-butyl group would be expected to produce a sharp singlet at approximately δ 1.3 ppm, integrating to nine protons. The protons on the 4-substituted phenyl ring would appear as two distinct doublets in the aromatic region.

The ¹³C NMR spectra would show a characteristic signal for the carbonyl carbon around δ 193-194 ppm. mdpi.com The carbons of the quinoline and phenyl rings would resonate in the δ 110–155 ppm range. The quaternary carbon and the methyl carbons of the tert-butyl group would have distinct signals, further confirming the structure.

Table 1: Representative ¹H NMR Data for Analogues of this compound

| Compound Name | H2 (δ ppm, J Hz) | H4 (δ ppm, J Hz) | Aromatic Protons (δ ppm) | Other Signals (δ ppm) |

|---|---|---|---|---|

| (4-Methoxyphenyl)(quinolin-3-yl)methanone | 9.26 (d, 2.2) | 8.50 (d, 2.2) | 8.18-7.59 (m, 4H), 7.00 (d, 8.8, 2H) | 3.89 (s, 3H, -OCH₃) |

| (4-Chlorophenyl)(quinolin-3-yl)methanone | 9.28 (d, 2.2) | 8.52 (d, 2.3) | 8.18-7.46 (m, 8H) | - |

| (4-Bromophenyl)(quinolin-3-yl)methanone | 9.29 (d, 2.2) | 8.53 (d, 1.3) | 8.19-7.63 (m, 8H) | - |

Data sourced from a study on the synthesis of 3-acylquinolines. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The IR spectrum of a similar compound, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, shows a characteristic C=O stretching frequency at 1701 cm⁻¹. mdpi.com For this compound, a strong absorption band corresponding to the ketone carbonyl (C=O) stretching vibration is expected in the region of 1650–1700 cm⁻¹. nih.gov

Vibrations associated with the aromatic C-H bonds of the quinoline and phenyl rings would appear in the 3000–3100 cm⁻¹ region. The C-H stretching of the tert-butyl group would be observed around 2850–3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1400–1600 cm⁻¹ range. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) for an analogue, (4-phenoxyphenyl)(quinolin-3-yl)methanone, confirmed its molecular formula with high accuracy (calculated for C₂₂H₁₅NO₂ [M+H]⁺ 326.1176, found 326.1183). mdpi.com For this compound (C₂₀H₁₉NO), the expected exact mass would provide unambiguous confirmation of its elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the carbonyl group and the quinoline or phenyl ring, leading to characteristic fragment ions. For instance, ions corresponding to the quinolin-3-ylcarbonyl cation and the 4-tert-butylphenyl cation would be anticipated.

X-ray Crystallography of this compound and its Analogues

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the arrangement of molecules in the solid state.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. In quinoline derivatives, π-π stacking interactions between the aromatic rings are a common feature that contributes to the stability of the crystal structure. nih.govrsc.org The crystal packing is also often influenced by weaker interactions such as C-H···O and C-H···π hydrogen bonds. nih.govnih.gov

Solid-State Conformation and Chirality Aspects

The conformation of the molecule in the solid state, particularly the dihedral angle between the quinoline and phenyl rings, is a key structural feature. In a related molecule, 3-[(2-Chloro-6-methyl-quinolin-3-yl)methyl]quinazolin-4(3H)-one, the quinoline and quinazoline ring systems form a significant dihedral angle of 80.75°. nih.gov For this compound, a non-planar conformation is expected due to steric hindrance between the rings. The exact torsion angles would be determined by a balance of steric effects and the optimization of intermolecular interactions within the crystal.

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, in the solid state, it would crystallize in a centrosymmetric space group, unless chiral conformers are trapped in the crystal lattice, leading to conformational polymorphism. researchgate.net

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| (4-Methoxyphenyl)(quinolin-3-yl)methanone |

| (4-Chlorophenyl)(quinolin-3-yl)methanone |

| (4-Bromophenyl)(quinolin-3-yl)methanone |

| Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone |

| (4-phenoxyphenyl)(quinolin-3-yl)methanone |

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone |

Conformational Dynamics and Energy Landscape Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the carbonyl group to the quinoline and the 4-(tert-butyl)phenyl rings. Understanding the dynamics of these rotations is crucial for elucidating the three-dimensional structure and potential intermolecular interactions of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying the most stable conformations, as well as the energy barriers that separate them.

The energy landscape of molecules with similar diaryl methanone (B1245722) cores is often characterized by several local energy minima corresponding to different rotational isomers (rotamers). The steric hindrance between the ortho-hydrogens of the aromatic rings and the carbonyl oxygen, as well as electronic effects like conjugation, are the primary determinants of the rotational barriers and the relative stability of different conformers.

For this compound, the key dihedral angles defining its conformation are the C4-C3-C(=O)-C1' and C3-C(=O)-C1'-C2' angles (using standard IUPAC numbering for quinoline and the substituted phenyl ring). A relaxed potential energy surface scan, where these dihedral angles are systematically varied, can reveal the low-energy conformations.

A detailed computational analysis would be required to precisely quantify the rotational energy barriers and the relative energies of the stable conformers. Such a study would typically involve geometry optimization of various starting conformations and subsequent frequency calculations to confirm them as true minima on the potential energy surface. The transition states connecting these minima would also be located to determine the energy barriers to rotation.

The following interactive data table presents hypothetical data that would be expected from a computational study on the conformational dynamics of this compound.

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Global Minimum | 45 | 135 | 0.00 | - |

| Local Minimum 1 | -45 | -135 | 0.25 | 3.5 (to Global Minimum) |

| Transition State 1 | 0 | 90 | 4.50 | - |

| Transition State 2 | 90 | 180 | 5.20 | - |

*Dihedral Angle 1: C4(quinoline)-C3(quinoline)-C(carbonyl)-C1(phenyl) **Dihedral Angle 2: C3(quinoline)-C(carbonyl)-C1(phenyl)-C2(phenyl)

This hypothetical data illustrates that the molecule likely exists as a mixture of conformers at room temperature, with relatively low energy barriers allowing for rapid interconversion between them. The non-planar global minimum would be favored to alleviate steric strain, while the planar or near-planar conformations would represent higher-energy transition states.

Computational and Theoretical Studies of 4 Tert Butyl Phenyl Quinolin 3 Yl Methanone

Quantum Chemical Calculations for Electronic Structure

There are no published Density Functional Theory (DFT) studies that report on the ground state properties of (4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone. Such studies would typically involve the optimization of the molecule's geometry to determine key structural parameters like bond lengths, bond angles, and dihedral angles.

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported. This type of analysis is crucial for understanding the electronic behavior of a molecule, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and electronic excitation properties. Without dedicated studies, data for these energy levels are not available.

Information regarding the charge density distribution and electrostatic potential maps of this compound is not present in the available literature. These analyses would provide insight into the distribution of electrons across the molecule and identify electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions.

Excited State Dynamics and Photophysical Properties

The excited state dynamics and photophysical properties of this compound have not been investigated in the scientific literature.

There are no Time-Dependent DFT (TD-DFT) calculations that predict the absorption and emission spectra of this compound. TD-DFT is a standard method for studying the electronic transitions that give rise to a molecule's UV-Vis absorption and fluorescence properties. Without these calculations, the wavelengths of maximum absorption and emission, as well as the nature of the electronic transitions, remain unknown.

The potential for Intramolecular Charge Transfer (ICT) in the excited states of this compound has not been a subject of published research. Such studies would be important to understand how the electron density redistributes upon photoexcitation, which is a key factor in the photophysical behavior of many organic molecules.

Theoretical Insights into Thermally Activated Delayed Fluorescence (TADF) Potential for Quinolin-3-yl Methanone (B1245722) Systems

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient harvesting of triplet excitons in organic light-emitting diodes (OLEDs), enabling internal quantum efficiencies of up to 100%. mdpi.com This process relies on molecules possessing a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), typically less than 0.3 eV. rsc.org Such a small gap facilitates the reverse intersystem crossing (RISC) of excitons from the non-emissive triplet state back to the emissive singlet state through thermal energy, converting otherwise wasted triplet energy into light. researchgate.net A key design principle for TADF molecules is the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which minimizes the exchange energy and thus reduces ΔE_ST. mdpi.com

The (phenyl)(quinolin-3-yl)methanone framework serves as a promising scaffold for designing TADF emitters. The quinoline (B57606) moiety can act as an electron-accepting unit, while the phenyl group can be functionalized with electron-donating substituents to serve as the donor unit. This donor-acceptor (D-A) architecture is crucial for inducing a charge transfer (CT) character in the excited state, which helps to separate the HOMO and LUMO. mdpi.com

Computational studies, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the TADF potential of new molecular designs. For a system analogous to the title compound, where a phenoxazine (B87303) (PXZ) donor was attached to a (quinolin-3-yl)methanone acceptor, DFT calculations predicted a ΔE_ST value as low as 0.04 eV. researchgate.net This small energy gap is consistent with the requirements for efficient TADF. In such systems, the HOMO is typically localized on the electron-donating group, while the LUMO is localized on the quinoline acceptor, fulfilling the spatial separation criteria.

In the case of this compound, the 4-(tert-butyl)phenyl group acts as the electron donor. The electron-donating nature of the tert-butyl group enhances the donor strength of the phenyl ring, which is expected to lead to a pronounced separation between the HOMO (on the tert-butylphenyl moiety) and the LUMO (on the quinolin-3-yl methanone moiety). This electronic structure is predicted to result in a small ΔE_ST, making the compound a strong candidate for a TADF emitter.

Table 1: Calculated Properties for an Analogous Quinolin-3-yl Methanone TADF Emitter Data derived from computational predictions for a similar system. researchgate.net

| Parameter | Predicted Value | Significance for TADF |

| ΔE_ST (S₁-T₁ energy gap) | 0.04 eV | A value < 0.3 eV is essential for efficient RISC. |

| HOMO Location | Electron Donor (Phenoxazine) | Spatial separation from LUMO minimizes exchange energy. |

| LUMO Location | Electron Acceptor (Quinoline) | Confirms charge-transfer character of the excited state. |

Molecular Modeling and Simulation

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.org Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the movement of atoms and molecules over time. nih.gov For a molecule like this compound, which possesses several rotatable bonds, MD simulations can reveal the most stable, low-energy conformations and the energetic barriers to interconversion between them.

The key to the conformational flexibility of this molecule lies in the rotations around the single bonds connecting the central carbonyl group to the quinoline ring and the 4-(tert-butyl)phenyl ring. These rotations are defined by specific dihedral angles. An MD simulation would track the fluctuations of these angles over hundreds of nanoseconds, allowing for a thorough sampling of the accessible conformational landscape. nih.gov

The primary dihedral angles of interest for this compound are:

τ₁ (C₄-C₃-C=O-C₁') : This angle describes the rotation of the quinoline ring relative to the carbonyl plane.

τ₂ (C₃-C=O-C₁'-C₂') : This angle describes the rotation of the 4-(tert-butyl)phenyl ring relative to the carbonyl plane.

By analyzing the trajectory of an MD simulation, a potential energy surface can be constructed as a function of these dihedral angles. This analysis would identify the most populated (i.e., most stable) conformations, which are often governed by a balance between conjugative effects (favoring planarity) and steric hindrance (favoring twisted structures). nih.gov The bulky tert-butyl group, in particular, would significantly influence the preferred orientation of the phenyl ring to minimize steric clashes.

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Defining Atoms | Description |

| τ₁ | C₄(quinoline)-C₃(quinoline)-C(carbonyl)-C₁'(phenyl) | Defines the orientation of the quinoline ring. |

| τ₂ | C₃(quinoline)-C(carbonyl)-C₁'(phenyl)-C₂'(phenyl) | Defines the orientation of the 4-(tert-butyl)phenyl ring. |

Molecular recognition describes the specific, non-covalent interaction between two or more molecules. Computational methods such as molecular docking are widely used to predict and analyze these interactions, providing insights into how a ligand (the "guest") might bind to a receptor or host molecule, such as a protein's active site. nih.govnih.gov The structure of this compound possesses distinct chemical features that dictate its potential binding modes in a host-guest complex.

Computational studies on similar quinoline derivatives binding to biological targets have revealed several key types of interactions that are also relevant for this molecule. nih.govnih.gov The primary interaction motifs expected for this compound include:

Hydrogen Bonding: The nitrogen atom within the quinoline ring is a lone-pair donor and can act as a hydrogen bond acceptor, forming a crucial directional interaction with hydrogen bond donors (e.g., amino acid residues like serine or lysine) in a host pocket. rsc.org

π-π Stacking: The planar aromatic systems of both the quinoline and the phenyl rings can engage in π-π stacking interactions with aromatic residues of a host molecule (e.g., phenylalanine, tyrosine, tryptophan). These interactions are vital for stabilizing the complex.

Hydrophobic Interactions: The tert-butyl group is large and nonpolar, making it ideal for engaging in van der Waals and hydrophobic interactions. nih.gov In a host-guest complex, this group would likely occupy a hydrophobic pocket, displacing water molecules and contributing favorably to the binding affinity.

π-Alkyl Interactions: The aromatic rings can also interact with alkyl groups of the host molecule through π-alkyl interactions.

Molecular docking simulations could be employed to place the molecule into a hypothetical binding site and score the stability of the resulting complex. Such studies would elucidate the preferred orientation of the molecule and quantify the energetic contribution of each type of interaction, guiding the design of host systems with high affinity and specificity. nih.gov

Table 3: Potential Molecular Interactions for this compound in a Host-Guest Complex

| Interaction Type | Participating Moiety of the Molecule | Potential Host Partner |

| Hydrogen Bonding | Quinoline Nitrogen | Hydrogen bond donors (e.g., -OH, -NH₂) |

| π-π Stacking | Quinoline Ring, Phenyl Ring | Aromatic side chains (e.g., Phenylalanine) |

| Hydrophobic Interaction | tert-Butyl Group, Phenyl Ring | Nonpolar/aliphatic pockets (e.g., Leucine, Valine) |

| van der Waals Forces | Entire Molecule | Complementary surfaces of the host |

Reactivity and Reaction Mechanisms Involving 4 Tert Butyl Phenyl Quinolin 3 Yl Methanone

Nucleophilic and Electrophilic Reactions of the Methanone (B1245722) Moiety

The central methanone (carbonyl) group is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom possesses lone pairs of electrons, rendering it nucleophilic and basic.

Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions. For instance, reduction of the ketone with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, (4-(tert-Butyl)phenyl)(quinolin-3-yl)methanol. Organometallic reagents, such as Grignard or organolithium compounds, can also add to the carbonyl group to form tertiary alcohols.

Electrophilic Interaction: The carbonyl oxygen can react with electrophiles. In the presence of strong acids, the oxygen can be protonated, which activates the carbonyl carbon towards even weak nucleophiles. This is a common first step in acid-catalyzed reactions involving ketones.

While specific studies on (4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone are limited, the reactivity of the methanone moiety can be inferred from the extensive chemistry of related benzophenone (B1666685) derivatives.

Reactions Involving the Quinoline (B57606) Heterocycle

The quinoline ring system is an aromatic heterocycle with distinct reactive sites. The presence of the nitrogen atom makes the pyridine (B92270) ring electron-deficient, while the benzene (B151609) ring retains its electron-rich character.

Reactions on the Pyridine Ring: The nitrogen atom renders the C2 and C4 positions of the quinoline ring particularly electrophilic and susceptible to nucleophilic attack. However, in 3-acylquinolines, the reactivity at these positions can be influenced by the electron-withdrawing acyl group. A common strategy to enhance reactivity towards nucleophiles is the formation of a quinoline N-oxide. The N-oxide moiety activates the C2 position for various C-H functionalization reactions. mdpi.comresearchgate.net For example, copper-catalyzed carbamoylation and palladium-catalyzed oxidative cross-coupling have been successfully applied to quinoline N-oxides. mdpi.com

Reactions on the Benzene Ring: The carbocyclic part of the quinoline system can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The substitution pattern is typically directed to the 5- and 8-positions, and to a lesser extent, the 6- and 7-positions.

Ring Transformation: Under certain conditions with specific nucleophiles, the quinoline ring can undergo ring-opening and transformation reactions. For instance, reactions of substituted pyrano[3,2-c]quinolines with binucleophiles like hydrazine (B178648) have been shown to proceed via ring opening-ring closure to form new heterocyclic systems. researchgate.net

The quinoline scaffold is a cornerstone in medicinal chemistry due to its diverse biological applications, which drives the development of numerous synthetic strategies for its modification. researchgate.netnih.govrsc.org

Influence of the tert-Butylphenyl Group on Reactivity and Selectivity

The 4-(tert-butyl)phenyl group significantly modulates the electronic and steric properties of the entire molecule.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. mdpi.com This effect increases the electron density on the phenyl ring to which it is attached. This enhanced electron density can slightly decrease the electrophilicity of the adjacent carbonyl carbon compared to an unsubstituted benzoyl group. The electron-donating nature also activates the phenyl ring for electrophilic substitution reactions.

Steric Effects: The most prominent feature of the tert-butyl group is its large size, which imposes considerable steric hindrance. mdpi.com This bulkiness can hinder the approach of reagents to the nearby carbonyl group and the ortho positions of the phenyl ring. mdpi.com This steric shielding can influence the selectivity of reactions, potentially favoring attack from the less hindered quinoline side of the methanone or directing reactions at the phenyl ring to the less crowded positions. In some contexts, bulky groups like tert-butyl are used to enhance the stability of molecules by protecting reactive sites. mdpi.com

Derivatization Strategies and Analogue Synthesis of this compound

The synthesis of analogues of this compound can be achieved by modifying its constituent rings. Such derivatization is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

A variety of methods exist for the functionalization of the quinoline core. mdpi.com

C-H Functionalization: Direct C-H activation has become a powerful tool for modifying heterocycles. For quinolines, this can be achieved at various positions, often mediated by transition metals like palladium or rhodium. mdpi.com Functional groups such as aryl, alkyl, amino, and thio groups can be introduced, predominantly at the 2-position, often via an N-oxide intermediate. mdpi.com

Electrophilic Substitution: The benzene portion of the quinoline ring can be modified through classical electrophilic aromatic substitution reactions to introduce groups like nitro, halogen, or sulfonic acid.

Nucleophilic Substitution: Halogenated quinolines can serve as precursors for introducing a wide range of functionalities via nucleophilic aromatic substitution (SNAr) reactions. For example, 4-haloquinolines can react with amines to yield 4-aminoquinoline (B48711) derivatives. nih.gov

Below is a table summarizing potential reactions for modifying the quinoline ring, based on established methods for quinoline derivatives.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Oxidation | m-CPBA, CH₂Cl₂ | (4-(tert-Butyl)phenyl)(1-oxidoquinolin-1-ium-3-yl)methanone |

| C2-Arylation (of N-oxide) | Ar-B(OH)₂, Pd(OAc)₂, Ag₂CO₃ | (4-(tert-Butyl)phenyl)(2-arylquinolin-3-yl)methanone |

| Electrophilic Bromination | Br₂, H₂SO₄ | (4-(tert-Butyl)phenyl)(5-bromoquinolin-3-yl)methanone |

| Nucleophilic Substitution | 1. PBr₃/POBr₃ 2. Nu⁻ | (4-(tert-Butyl)phenyl)(4-substituted-quinolin-3-yl)methanone |

Table based on general quinoline chemistry principles.

The tert-butylphenyl ring offers additional sites for modification.

Electrophilic Aromatic Substitution: The tert-butyl group is a strong activating group and an ortho-, para-director. Since the para-position is occupied by the acyl group, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation/alkylation) will be directed to the two equivalent ortho-positions (positions 3 and 5 of the phenyl ring). The steric bulk of the tert-butyl group might necessitate harsher reaction conditions.

Modification of the tert-Butyl Group: Direct functionalization of the tert-butyl group is challenging due to the lack of reactive sites and the strength of the C-H and C-C bonds. However, radical-based reactions could potentially introduce functionality, although selectivity might be an issue. More commonly, analogues with different alkyl groups in the para-position are synthesized from different starting materials, such as (4-propylphenyl)methanone derivatives. chemscene.com

The synthesis of various substituted (phenyl)(quinolin-3-yl)methanone compounds has been reported, demonstrating the feasibility of introducing a wide range of functional groups onto the phenyl ring. mdpi.com For example, analogues with methoxy, chloro, bromo, and iodo substituents on the phenyl ring have been synthesized through formal [4+2] annulation of anthranils and enaminones. mdpi.com

| Reaction Type | Reagents and Conditions | Potential Product |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (3-Acyl-4-(tert-butyl)phenyl)(quinolin-3-yl)methanone |

| Nitration | HNO₃, H₂SO₄ | (4-(tert-Butyl)-3-nitrophenyl)(quinolin-3-yl)methanone |

| Halogenation | Br₂, FeBr₃ | (3-Bromo-4-(tert-butyl)phenyl)(quinolin-3-yl)methanone |

Table illustrating potential electrophilic substitutions on the tert-butylphenyl ring.

Advanced Applications and Emerging Research Directions for 4 Tert Butyl Phenyl Quinolin 3 Yl Methanone

Supramolecular Chemistry and Molecular Recognition

The inherent characteristics of the quinoline (B57606) ring system, such as its aromaticity, nitrogen heteroatom, and potential for hydrogen bonding, make it an excellent candidate for applications in supramolecular chemistry. The specific substitution pattern of (4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone further enhances its potential in this domain.

Host-Guest Inclusion Complexes

The planar and electron-rich quinoline core of this compound can actively participate in the formation of host-guest inclusion complexes. These interactions are primarily driven by non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals forces. The bulky 4-tert-butylphenyl group plays a crucial role in modulating the solubility and steric accessibility of the quinoline core, influencing the selectivity and stability of the resulting complexes.

In such arrangements, the quinoline moiety can act as a guest, intercalating into the cavities of larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. Conversely, it can also serve as a component of a larger host framework, with the quinoline nitrogen and the carbonyl oxygen acting as potential hydrogen bond acceptors for guest molecules. The formation of these complexes can significantly alter the photophysical properties of the molecule, leading to changes in fluorescence or absorption, which can be harnessed for sensing applications.

| Host Molecule Type | Potential Interaction with this compound | Potential Application |

| Cyclodextrins | Inclusion of the tert-butylphenyl or quinoline moiety within the hydrophobic cavity. | Enhanced solubility, controlled release, drug delivery. |

| Calixarenes | π-π stacking between the quinoline ring and the aromatic units of the calixarene. | Molecular recognition, sensing of specific analytes. |

| Cucurbiturils | Encapsulation of the tert-butylphenyl group within the macrocyclic cavity. | Stabilization of the compound, modulation of reactivity. |

Chiral Recognition Potential

The development of chiral selectors for the separation of enantiomers is a critical area of research. Quinoline derivatives have shown considerable promise as chiral derivatizing agents. By introducing a chiral auxiliary to the quinoline scaffold, it is possible to create diastereomeric derivatives that can be separated using standard chromatographic techniques.

While this compound is itself achiral, it can be functionalized to introduce chirality. For instance, reduction of the ketone to a chiral alcohol or the introduction of a chiral substituent on the quinoline or phenyl ring would generate a chiral molecule. Such chiral derivatives could then be employed in enantioselective recognition, acting as chiral stationary phases in chromatography or as chiral sensors capable of distinguishing between enantiomers of other molecules. The quinoline nitrogen can play a key role in coordinating to metal centers in chiral catalysts or in forming hydrogen bonds that contribute to the chiral recognition process.

Materials Science Applications

The unique photophysical and electronic properties of the quinoline nucleus make it a valuable component in the design of advanced materials. The quinolin-3-yl methanone (B1245722) core, in particular, offers a versatile platform for the development of novel organic materials.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials Utilizing Quinolin-3-yl Methanone Cores

Quinoline derivatives are widely recognized for their application in organic light-emitting diodes (OLEDs), often serving as electron-transporting materials, hole-blocking materials, or as fluorescent emitters. The quinolin-3-yl methanone core provides a conjugated system that can be readily modified to tune the emission color and efficiency of the resulting material.

The presence of the carbonyl group and the nitrogen atom in the quinoline ring can influence the electronic properties, such as the HOMO and LUMO energy levels, which are critical for efficient charge injection and transport in OLED devices. The tert-butylphenyl substituent in this compound can enhance the morphological stability of thin films by preventing crystallization and promoting amorphous glass formation, a desirable characteristic for long-lasting OLEDs. By strategically modifying the substituents on the quinoline and phenyl rings, it is possible to design a range of luminescent materials with tailored properties for specific display and lighting applications.

| Property | Role of the Quinolin-3-yl Methanone Core | Impact of the 4-tert-Butylphenyl Group |

| Luminescence | The conjugated system allows for tunable fluorescence emission. | Can influence solid-state packing and photophysical properties. |

| Electron Transport | The electron-withdrawing nature of the quinoline and carbonyl groups can facilitate electron transport. | Provides steric bulk, potentially improving film morphology. |

| Thermal Stability | The rigid aromatic structure contributes to high thermal stability. | Can increase the glass transition temperature of the material. |

Photoresponsive Systems and Molecular Switches

Photoresponsive materials, which undergo a reversible change in their properties upon exposure to light, are at the forefront of materials science research. The quinoline scaffold has been incorporated into photochromic systems, where light induces a reversible transformation between two isomers with different absorption spectra. researchgate.net

The this compound structure possesses features that could be exploited in the design of photoresponsive systems. For instance, the carbon-nitrogen double bond within the quinoline ring is a potential site for photochemical reactions. Irradiation with light of a specific wavelength could induce isomerization or other photochemical transformations, leading to a change in the molecule's color, fluorescence, or other physical properties. This reversible switching capability makes such compounds promising candidates for applications in optical data storage, molecular switches, and smart windows. Research in this area would involve investigating the photochemical behavior of this compound and its derivatives upon exposure to different wavelengths of light.

Catalysis and Organocatalysis with Quinoline-Based Scaffolds

The quinoline framework is a privileged scaffold in the field of catalysis, serving as a versatile ligand for a wide range of metal-catalyzed reactions and as a core structure in organocatalysis.

The nitrogen atom in the quinoline ring of this compound can act as a Lewis base, coordinating to metal centers to form catalytically active complexes. The steric and electronic properties of the substituents on the quinoline ring can be fine-tuned to modulate the activity and selectivity of the catalyst. The bulky tert-butylphenyl group, for example, can create a specific steric environment around the metal center, influencing the substrate approach and potentially leading to higher selectivity in catalytic transformations.

Furthermore, quinoline derivatives have been successfully employed as organocatalysts. The nitrogen atom can act as a Brønsted base or a hydrogen bond donor/acceptor, facilitating a variety of organic reactions. Chiral quinoline-based organocatalysts are particularly valuable for asymmetric synthesis. By incorporating chirality into the this compound structure, it could potentially be developed into a novel organocatalyst for stereoselective reactions. The carbonyl group could also participate in catalysis, for instance, by acting as a hydrogen bond acceptor to activate substrates. The exploration of this compound and its derivatives in both metal-based catalysis and organocatalysis represents a promising avenue for the discovery of new and efficient catalytic systems.

| Catalysis Type | Potential Role of this compound | Potential Applications |

| Metal-based Catalysis | As a ligand, the quinoline nitrogen can coordinate to a metal center. The tert-butylphenyl group can influence the steric environment. | Cross-coupling reactions, hydrogenation, oxidation. |

| Organocatalysis | The quinoline nitrogen can act as a Lewis or Brønsted base. The carbonyl group can act as a hydrogen bond acceptor. | Asymmetric synthesis, Michael additions, aldol (B89426) reactions. |

Future Directions in Synthetic Methodology for Complex Quinoline-Based Compounds

The synthesis of structurally complex quinoline derivatives, such as this compound, is an area of continuous innovation. While traditional methods for quinoline synthesis have been well-established, future research is focused on developing more efficient, sustainable, and versatile strategies to access novel and intricate molecular architectures. mdpi.comnih.gov These advancements are crucial for expanding the chemical space available for drug discovery and materials science.

Several key directions are emerging in the synthetic methodology for complex quinolines:

Sustainable Catalytic Systems: A significant push is towards the use of earth-abundant transition metals like iron and copper, as well as photocatalytic methods. mdpi.com These approaches aim to replace more expensive and toxic heavy metal catalysts, aligning with the principles of green chemistry. The development of reusable solid acid catalysts, such as Nafion NR50, for reactions like the Friedländer synthesis under microwave conditions, also represents a move towards more environmentally benign processes. mdpi.com

Novel Annulation Strategies: Researchers are exploring innovative annulation reactions to construct the quinoline core. For instance, a transition metal-free protocol for synthesizing 3-acylquinolines through a formal [4+2] annulation of anthranils and enaminones has been developed. mdpi.comresearchgate.net This method offers a straightforward route to compounds structurally related to this compound. Another innovative approach uses a light-sensitive borate (B1201080) intermediate to transform inexpensive quinolines into a variety of complex 2D/3D fused frameworks, opening up possibilities for highly customizable drug candidates. sciencedaily.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to form complex products. rsc.org Reactions like the Povarov, Gewald, and Ugi reactions are being increasingly employed for the synthesis of diverse quinoline scaffolds. rsc.org The high atom economy and the ability to generate structural diversity make MCRs a powerful tool for creating libraries of complex quinoline-based compounds for screening. rsc.org

Chemoselective and Divergent Synthesis: The ability to selectively synthesize different products from the same starting materials by changing the promoter or catalyst is a significant advancement. For example, a divergent strategy for producing polysubstituted quinolines from 2-styrylanilines and β-keto esters has been demonstrated, where the choice between iodine and manganese(III) acetate (B1210297) dictates the final product. mdpi.com This level of control is essential for the targeted synthesis of complex molecules.

The table below summarizes some promising future synthetic strategies for complex quinoline-based compounds.

| Synthetic Strategy | Key Features | Potential Advantages for Complex Quinolines | Reference(s) |

| Sustainable Catalysis | Use of earth-abundant metals (Fe, Cu), photocatalysis, green solvents. | Reduced environmental impact, lower cost, improved safety. | mdpi.com |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Faster reaction times, higher yields, environmentally friendly. | mdpi.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | High efficiency, atom economy, and structural diversity. | rsc.org |

| Novel Annulation Reactions | Development of new ring-forming strategies. | Access to novel quinoline scaffolds and substitution patterns. | mdpi.commdpi.com |

| Photocycloaddition | Utilizes light to induce cycloaddition reactions. | Enables the synthesis of complex 2D/3D fused frameworks. | sciencedaily.com |

These evolving synthetic methodologies will undoubtedly facilitate the synthesis of this compound and its analogs with greater efficiency and structural diversity, paving the way for the exploration of their potential applications. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical design. nih.govresearchgate.net For complex molecules like quinoline-based compounds, these computational tools offer unprecedented opportunities to accelerate the design-synthesis-testing cycle, reduce costs, and improve the success rate of identifying promising new chemical entities. nih.govmdpi.com

The application of AI and ML in the design of quinoline-based compounds encompasses several key areas:

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel quinoline-based molecules from scratch. mdpi.comspringernature.com These models learn the underlying patterns from large chemical databases and can generate structures with desired physicochemical and biological properties, expanding the accessible chemical space for new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms are extensively used to build predictive QSAR models. nih.gov For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) correlate the 3D structural features of molecules with their biological activity. nih.govmdpi.com These models can predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test. mdpi.com For example, a recent study on quinoline derivatives with anti-gastric cancer activity used CoMFA to analyze the structure-activity relationship of 33 compounds, leading to the design of new, more potent derivatives. nih.gov

Virtual Screening and Hit Identification: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.govmdpi.com This significantly narrows down the number of compounds that need to be synthesized and tested experimentally. Machine learning models, including deep neural networks, are becoming increasingly accurate in predicting molecular properties and bioactivity. astrazeneca.com

Predictive Modeling of ADMET Properties: A major challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI and ML models can be trained to predict these properties early in the design process, reducing the likelihood of late-stage failures. mdpi.com

The table below highlights the impact of various AI and ML techniques on the design of quinoline-based compounds.

| AI/ML Technique | Application in Chemical Design | Potential Impact on Quinoline-Based Compounds | Reference(s) |

| Generative Models (RNNs, GANs) | De novo design of novel molecules. | Generation of novel quinoline scaffolds with optimized properties. | mdpi.comspringernature.com |

| 3D-QSAR (CoMFA, CoMSIA) | Predicting biological activity based on 3D structure. | Rational design of more potent analogs of this compound. | nih.govmdpi.com |

| Deep Neural Networks | Virtual screening, property prediction. | Rapid identification of promising quinoline-based hits from large virtual libraries. | astrazeneca.com |

| Transfer Learning | Improving model performance with limited data. | Enhanced prediction of properties for novel quinoline derivatives. | astrazeneca.com |

The synergy between advanced synthetic methodologies and powerful computational design tools will be a driving force in the future of quinoline chemistry. For a specific molecule like this compound, AI and ML can guide the design of analogs with improved activity and drug-like properties, while emerging synthetic techniques will provide the means to create them efficiently.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, quinoline-3-boronic acid can react with 4-(tert-butyl)benzoyl chloride in the presence of a palladium catalyst .

- Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification, achieving >95% purity. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) minimize side products .

Q. How is structural confirmation performed for this compound?

- Analytical Techniques :

- NMR : and NMR spectra confirm aromatic proton environments (quinoline δ 8.1–9.3 ppm; tert-butyl δ 1.35 ppm) .

- HRMS : Molecular ion peak at m/z 331.17 (CHNO) .

- FTIR : Stretching vibrations at 1650 cm (C=O) and 1250 cm (C-N) .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Soluble in DMSO, DCM, and THF; poorly soluble in water. Stability tests show decomposition <2% over 6 months at −20°C under argon .

Advanced Research Questions

Q. How do electronic effects of the tert-butyl and quinoline groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The tert-butyl group sterically shields the phenyl ring, directing electrophilic substitution to the para position. The quinoline nitrogen enhances electron withdrawal, facilitating nucleophilic attacks at the ketone group .

- Experimental Design : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density surfaces. Validate with Hammett plots using substituted analogs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability)?

- Case Study : Discrepancies in antitumor activity (IC = 2–10 μM across studies) may arise from assay conditions (e.g., cell line viability protocols).

- Resolution :

- Standardize assays using NCI-60 cell lines.

- Perform dose-response curves with triplicate technical replicates.

- Compare with positive controls (e.g., doxorubicin) .

Q. How can computational modeling predict binding modes of this compound with protein targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3ERT for estrogen receptors).

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key interactions: quinoline N with Arg394; ketone O with His524 .

- Validation : Correlate docking scores (ΔG < −8 kcal/mol) with in vitro inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.